AT1 Receptor Binding Affinity of Methyl Candesartan Compared to Parent Candesartan
Methyl candesartan exhibits nanomolar binding affinity for the angiotensin II AT1 receptor, with an IC50 of 66 nM . In comparison, the parent compound candesartan (candesartan carboxylic acid, CAS 139481-59-7) demonstrates substantially higher potency with an IC50 of 0.26 nM, representing an approximately 254-fold difference in receptor binding affinity .
| Evidence Dimension | AT1 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 66 nM |
| Comparator Or Baseline | Candesartan: 0.26 nM |
| Quantified Difference | ~254-fold lower potency for methyl candesartan |
| Conditions | Angiotensin II receptor binding assays; in vitro |
Why This Matters
The methyl ester modification reduces receptor affinity by over two orders of magnitude compared to the free carboxylic acid, directly informing structure-activity relationship studies and validating methyl candesartan as a less potent pharmacological probe suitable for applications where partial receptor engagement is desired.
